

# Geopyxin C: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Geopyxin C	
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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the natural product **Geopyxin C**, a member of the ent-kaurane diterpenoid class of molecules. This guide details its chemical structure, physicochemical properties, and known biological activities, supported by experimental methodologies and data.

## **Chemical Identity and Structure**

**Geopyxin C** is a tetracyclic diterpenoid belonging to the ent-kaurane family. It has been isolated from the endolichenic fungus Geopyxis aff. majalis. The chemical structure of **Geopyxin C** was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Chemical Identifiers for **Geopyxin C** and Related Analogs



Identifier	Geopyxin A	Geopyxin C	Geopyxin F
Molecular Formula	C20H28O5[1]	C20H28O5	C20H30O6[2]
IUPAC Name	(1R,2S,4S,5R,8S,9S,1 0S,13R)-2,8- dihydroxy-5,9- dimethyl-14- methylidene-15- oxotetracyclo[11.2.1.0 <sup>1,10</sup> .0 <sup>4</sup> , <sup>9</sup> ]hexadecane- 5-carboxylic acid[1]	(1S,7S,8R,11S,12S)-1 ,7,11-trihydroxy-15- oxo-ent-kaur-16-en- 19-oic acid[3]	Not Available
InChI	InChI=1S/C20H28O5/ c1-10-11-4-5-12- 19(3)13(8- 15(22)20(12,9- 11)16(10)23)18(2,17( 24)25)7-6- 14(19)21/h11-15,21- 22H,1,4-9H2,2-3H3, (H,24,25)/t11-,12+,13- ,14+,15+,18-,19+,20-/ m1/s1[1]	Not Available	InChl=1S/C20H30O6/ c1-18(17(25)26)6-5- 14(22)19(2)12-4-3-10- 8-20(12,15(23)7- 13(18)19)16(24)11(10 )9-21/h10-15,21- 23H,3-9H2,1-2H3, (H,25,26)/t10-,11-,12+ ,13-,14+,15+,18-,19+, 20-/m1/s1[2]
InChlKey	LRECIABFFPIQSO- BALPIQRXSA-N[1]	Not Available	ZYGJPARGCUFFBD- XEQOOIGLSA-N[2]
Canonical SMILES	C[C@]1(CC INVALID-LINK C(=C)C4=O)O)C">C @@HO)C(=O)O[1]	Not Available	C[C@]12[C@@H]3C C[C@@H]4C[C@]3(C (=O)[C@@H]4CO) INVALID-LINK C[C@@H]1 INVALID-LINK (C(=O)O)CC[C@@H] 2O[2]
Molecular Weight	348.4 g/mol [1]	364.4 g/mol	366.4 g/mol



## **Physicochemical Properties**

The physicochemical properties of **Geopyxin C** have been determined through a combination of experimental measurements and computational predictions.

Table 2: Physicochemical Data for Geopyxin C

Property	Value	Source
State	Amorphous solid	Deduced from isolation descriptions
Solubility	Soluble in methanol, chloroform	Deduced from extraction protocols
Optical Rotation	Specific rotation values are determined experimentally via polarimetry.	Literature reports on related compounds

## **Biological Activity**

**Geopyxin C** has been evaluated for its biological activity, primarily focusing on its cytotoxic effects against various cancer cell lines.

## Cytotoxicity

**Geopyxin C**, along with its analogs, has been tested for its ability to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized below.

Table 3: Cytotoxic Activity of **Geopyxin C** and Related Compounds (IC<sub>50</sub> in μM)



Compound	A2780 (Ovarian)	HCT-116 (Colon)	A549 (Lung)	PANC-1 (Pancreatic)	MES-SA (Uterine)
Geopyxin A	>25	>25	>25	>25	>25
Geopyxin B	3.5	3.5	4.3	4.1	1.8
Geopyxin C	>25	>25	>25	>25	>25
Geopyxin D	10.5	11.8	13.5	14.1	6.5
Geopyxin E	>25	>25	>25	>25	>25

Data sourced from the primary literature describing the isolation and bioactivity of Geopyxins. [3]

Interestingly, **Geopyxin C** did not exhibit significant cytotoxicity in the tested cell lines, in contrast to some of its structural analogs like Geopyxin B and D.[3] This suggests that specific structural features are crucial for the cytotoxic activity of this class of compounds. The presence of an  $\alpha,\beta$ -unsaturated ketone motif was found to be necessary but not sufficient for cytotoxicity.[3]

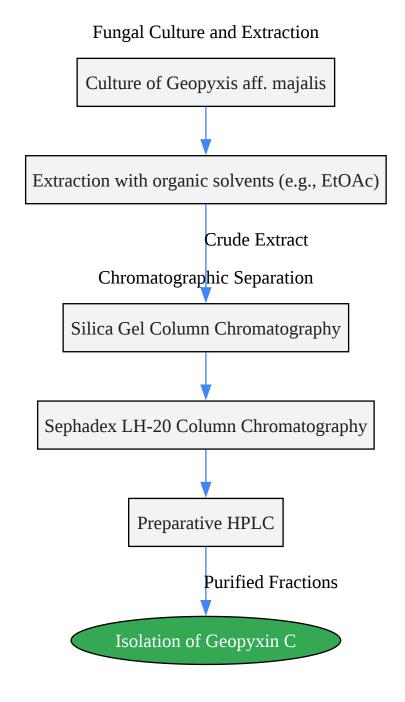
## **Heat Shock Response**

The Geopyxin family of compounds was also evaluated for their ability to induce a heat shock response. However, only compounds that exhibited cytotoxicity were found to activate this response.[3] As **Geopyxin C** was not cytotoxic, it did not induce a significant heat shock response.

# Experimental Protocols Isolation and Purification of Geopyxin C

The following workflow outlines the general procedure for the isolation of **Geopyxin C** from Geopyxis aff. majalis.





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Figure 1. General workflow for the isolation of **Geopyxin C**.

The process begins with the large-scale cultivation of the fungus Geopyxis aff. majalis. The fungal biomass is then extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract. This extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion



chromatography on Sephadex LH-20. The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Geopyxin C**.[4]

## **Structure Elucidation**

The chemical structure of **Geopyxin C** was determined using a combination of the following spectroscopic techniques:

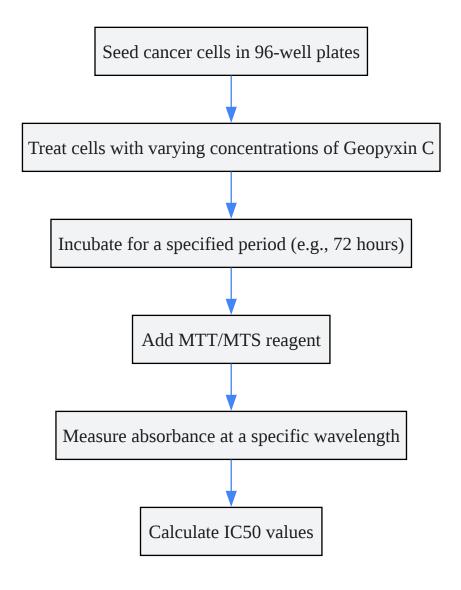
- 1D NMR: <sup>1</sup>H and <sup>13</sup>C NMR spectra were used to identify the types and connectivity of protons and carbons.
- 2D NMR: Techniques such as COSY, HSQC, and HMBC were employed to establish the detailed chemical structure and relative stereochemistry.
- HRMS: High-Resolution Mass Spectrometry was used to determine the exact molecular formula.

The absolute configuration was assigned using the modified Mosher's ester method for related compounds in the same study.[3]

## **Cytotoxicity Assay**

The cytotoxic activity of **Geopyxin C** was evaluated using a standard cell viability assay, such as the MTT or MTS assay.





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## References

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